Welcome to the BenchChem Online Store!
molecular formula C2H5NO2 B567140 Nitroethane-2,2,2-d3 CAS No. 1219802-04-6

Nitroethane-2,2,2-d3

Cat. No. B567140
M. Wt: 78.085
InChI Key: MCSAJNNLRCFZED-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07425552B2

Procedure details

A solution of chlorosulfonyl isocyanate (17 mL, 195 mmol.) was dissolved in 150 mL of nitroethane and cooled to −40° C. A solution of 4-methoxyaniline (Z) (20 g, 162 mmol) in 100 mL of nitroethane was then added drop-wise from a dropper funnel with stirring. After the addition was completed, the reaction was stirred for an additional 5 minutes and aluminum chloride (25 g, 195 mmol) was added. The mixture was then quickly heated to 110° C. with stirring for 20 minutes. The crude material was then poured onto ice and the precipitate was collected by suction filtration, washed with cold water, and dried in vacuo to produce 35 g of the desired product (8) as a purple powder in 95% yield. 1H NMR (400 MHz, DMSO-d6): δ 11.05 (s, 1H), 7.2 (m, 3H), 3.78 (s, 3H), 3.6 (br, 1H).
Quantity
17 mL
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
nitroethane
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[S:2]([N:5]=[C:6]=[O:7])(=[O:4])=[O:3].[CH3:8][O:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1.[Cl-].[Al+3].[Cl-].[Cl-]>[N+](CC)([O-])=O>[CH3:8][O:9][C:10]1[CH:16]=[CH:15][C:13]2[NH:14][C:6](=[O:7])[NH:5][S:2](=[O:4])(=[O:3])[C:12]=2[CH:11]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
nitroethane
Quantity
150 mL
Type
solvent
Smiles
[N+](=O)([O-])CC
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Name
nitroethane
Quantity
100 mL
Type
solvent
Smiles
[N+](=O)([O-])CC
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction was stirred for an additional 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then quickly heated to 110° C.
STIRRING
Type
STIRRING
Details
with stirring for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(NC(NS2(=O)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.